This compound falls under the category of heterocyclic compounds due to its fused ring structure that includes nitrogen atoms. It has been studied for its potential pharmacological properties, especially in the realm of antibacterial and antifungal activities.
The synthesis of 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be represented using various structural formulas:
WQJZXSSAMGZVTM-UHFFFAOYSA-N
.
CCOC1=C(C(=C(C=C1F)F)C(=O)C(=CN2C(C2)C(=O)O)C(C)=O)
.
The structure consists of a quinoline ring fused with a cyclopropyl group and functionalized with ethoxy and carboxylic acid groups. The presence of fluorine atoms significantly influences the electronic properties and reactivity of the molecule.
The chemical reactivity of 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is characterized by:
These reactions expand the potential applications and derivatives that can be synthesized from this compound.
The mechanism of action for 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid primarily involves its interaction with biological targets:
The physical and chemical properties of 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid include:
Property | Value |
---|---|
Molecular Weight | 320.27 g/mol |
Melting Point | Approximately 230 °C |
Solubility | Soluble in organic solvents |
Appearance | White to light yellow powder |
These properties suggest that the compound is stable under standard laboratory conditions but should be handled with care due to its potential reactivity.
The applications of 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are diverse:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4